molecular formula C22H16ClN3O4 B400520 N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide CAS No. 400740-94-5

N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B400520
CAS No.: 400740-94-5
M. Wt: 421.8g/mol
InChI Key: DPLMDFABIMRVBV-UHFFFAOYSA-N
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Description

N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a nitrobenzamide group, and a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole core. The chlorination of the benzoxazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Subsequent steps involve the introduction of the nitrobenzamide group through nitration reactions, often using a mixture of concentrated sulfuric acid and nitric acid. The final coupling step to form the complete compound can be carried out using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major products would be the substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrobenzamide group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazole ring can contribute to π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline
  • 5-(Chloromethyl)-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole
  • 6-chlorobenzo[d]isoxazol-3-ol

Uniqueness

N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the nitrobenzamide group, chlorinated phenyl ring, and benzoxazole core makes it distinct from other similar compounds, potentially offering unique interactions with biological targets and specific reactivity in chemical transformations.

Properties

IUPAC Name

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c1-12-3-4-15(22-25-18-11-16(23)6-8-20(18)30-22)10-17(12)24-21(27)14-5-7-19(26(28)29)13(2)9-14/h3-11H,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLMDFABIMRVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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